11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
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Overview
Description
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a diazatricyclic system, and a phenyl group
Preparation Methods
The synthesis of 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves multiple steps. One common route starts with the preparation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which is then subjected to a series of reactions to introduce the diazatricyclic system and the phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The anticancer effects could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one stands out due to its unique diazatricyclic structure and the presence of multiple functional groups. Similar compounds include:
5-oxo-1-phenylpyrrolidine-3-carboxylic acid: A precursor in the synthesis of the target compound.
5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Another compound with a similar pyrrolidine ring but different functional groups.
5-oxo-1-phenylpyrrolidine-3-carboxamide: Shares the pyrrolidine ring and phenyl group but has an amide functional group instead of the diazatricyclic system
This detailed article provides a comprehensive overview of 11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
11-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-20-8-4-7-19-16-9-15(12-25(19)20)11-23(13-16)22(28)17-10-21(27)24(14-17)18-5-2-1-3-6-18/h1-8,15-17H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIRRIKVHBZMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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